![molecular formula C10H20N2O3 B2584630 Tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate CAS No. 1547358-68-8](/img/structure/B2584630.png)
Tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate
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Description
Tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1547358-68-8 . It has a molecular weight of 216.28 . It is usually in liquid form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-5-8(7-12)11-14-4/h8,11H,5-7H2,1-4H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
Tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 216.28 . The compound is typically stored at 4°C .Scientific Research Applications
Synthesis of Pyrrole Precursors
One application involves the synthesis of 5-substituted pyrroles, which are precursors to compounds like prodigiosin. The reaction of tert-butyl esters of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen yields peroxidic intermediates that can undergo coupling with nucleophiles to yield 5-substituted pyrroles. These compounds serve as precursors for prodigiosin, including A-ring substituted analogues (Wasserman et al., 2004).
Anti-inflammatory Activities
Another significant application is in the development of anti-inflammatory and analgesic agents. Compounds synthesized from tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate, such as 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, have been evaluated as potential anti-inflammatory/analgesic agents. Some of these compounds showed dual inhibitory activity against prostaglandin and leukotriene synthesis, exhibiting anti-inflammatory activities comparable to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).
Continuous Flow Synthesis
There's also a method reported for the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones. This method utilizes the HBr generated as a byproduct in the Hantzsch reaction to hydrolyze the tert-butyl esters in situ, providing the corresponding acids in a single microreactor. This protocol facilitates the synthesis of pyrrole-3-carboxamides, including CB1 inverse agonists, directly from commercially available materials in a single continuous process (Herath & Cosford, 2010).
Anticancer Activity Studies
Tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate derivatives have also been investigated for their anticancer activities. Novel metal complexes of ligands derived from polycyclic aromatic compounds, including methoxy and tert-butyl substituted carboxamide, carboxylic acid, and hydrazone Schiff base groups, have been synthesized and characterized. These compounds exhibit excellent anticancer activity against human breast adenocarcinoma cell lines, demonstrating prominent apoptotic effects characterized by cell shrinkage, cell breakage, and turgidity (Kumbar et al., 2020).
properties
IUPAC Name |
tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-5-8(7-12)11-14-4/h8,11H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFXVEHGKJZZNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate |
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